

AL-3138 prostaglandin F2alpha analogue

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Compound of Interest

Compound Name: AL-3138

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An In-depth Technical Guide to **AL-3138**: A Selective Prostaglandin F2α Analogue For Researchers, Scientists, and Drug Development Professionals

Abstract

AL-3138, chemically identified as 11-deoxy-16-fluoro Prostaglandin F2α (PGF2α), is a synthetic analogue of PGF2α. It is characterized as a potent and selective antagonist of the prostaglandin F (FP) receptor, a Gq-protein coupled receptor involved in numerous physiological processes. Notably, **AL-3138** also exhibits partial agonist activity. Its high selectivity for the FP receptor over other prostanoid receptors makes it a valuable pharmacological tool for investigating FP receptor-mediated signaling pathways and for the preclinical exploration of therapeutic strategies targeting this receptor. This document provides a comprehensive overview of the pharmacological profile of **AL-3138**, its mechanism of action, and the experimental protocols used for its characterization.

Chemical and Pharmacological Profile

AL-3138 is a synthetic prostaglandin analogue designed to selectively interact with the FP receptor.^[1] Its primary role in pharmacology is as a competitive antagonist, allowing for the specific blockade of FP receptor activation by endogenous ligands like PGF2α or synthetic agonists.^[1]

Chemical Identity

- Chemical Name: 11-deoxy-16-fluoro PGF2α

- CAS Number: 64603-03-8[2]
- Description: A synthetic analogue of Prostaglandin F2 α , structurally modified by the removal of the hydroxyl group at the C-11 position and the introduction of a fluorine atom at the C-16 position.

Pharmacological Action

AL-3138 functions as a selective FP receptor antagonist with partial agonist properties.[1] This dual characteristic means that while it can block the receptor from being activated by more potent, full agonists, it can also weakly activate the receptor itself, though to a much lesser degree than the natural ligand PGF2 α . [1]

Quantitative Pharmacological Data

The pharmacological activity of **AL-3138** has been quantified in various in vitro cellular assays. The following tables summarize the key potency and affinity data from studies using A7r5 rat thoracic aorta smooth muscle cells and Swiss 3T3 mouse fibroblasts, both of which endogenously express the FP receptor.[1]

Table 1: Agonist Activity of **AL-3138** at the FP Receptor

Cell Line	Parameter	Value (mean \pm S.E.M.)	Efficacy (Emax)
A7r5 Cells	EC50	72.2 \pm 17.9 nM	37%
Swiss 3T3 Cells	EC50	20.5 \pm 2.8 nM	33%

Data sourced from Sharif et al., 2000.[1]

Table 2: Antagonist Activity of **AL-3138** at the FP Receptor (A7r5 Cells)

Parameter	Description	Value (mean \pm S.E.M.)
Ki	Inhibitor constant vs. fluprostenol	296 \pm 17 nM
Kb	Antagonist dissociation constant vs. fluprostenol	182 \pm 44 nM
-log Kb		6.79 \pm 0.1

Data sourced from Sharif et al., 2000.[\[1\]](#)

Table 3: Receptor Binding Affinity of **AL-3138**

Assay Type	Radioligand	Receptor Source	Parameter	Value (mean \pm S.D.)
Competitive Binding	[3H]PGF2 α	FP Receptors	IC50	312 \pm 95 nM

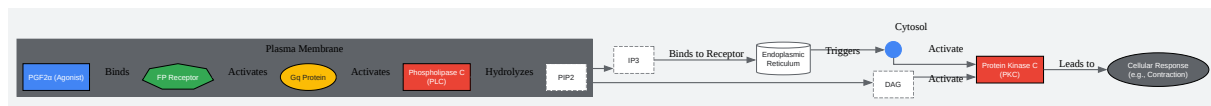
Data sourced from Sharif et al., 2000.[\[1\]](#)

Mechanism of Action and Signaling Pathways

The FP receptor is a canonical G-protein coupled receptor (GPCR) that primarily signals through the G α_q subunit.

FP Receptor Signaling Cascade

Activation of the FP receptor by a full agonist like PGF2 α initiates a well-defined signaling cascade. The G α_q protein activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i). The elevation of [Ca2+]i and the presence of DAG collectively activate Protein Kinase C (PKC), leading to the phosphorylation of downstream target proteins and subsequent cellular responses, such as smooth muscle contraction.

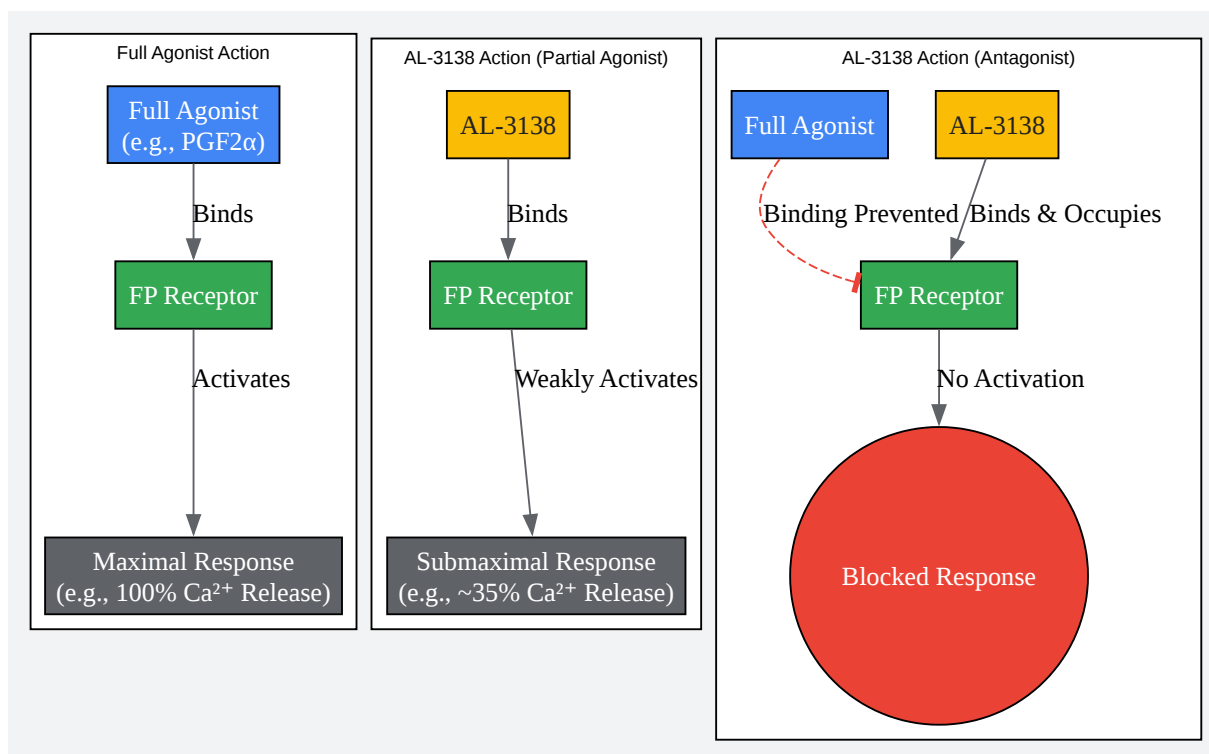


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Caption: FP Receptor Gq-protein mediated signaling pathway.

Action of AL-3138 as a Partial Agonist/Antagonist

As a competitive antagonist, **AL-3138** binds to the same site on the FP receptor as PGF₂α. When co-administered, it prevents the full agonist from binding, thereby inhibiting the robust downstream signaling. As a partial agonist, **AL-3138** itself can induce a submaximal response. This dual activity is concentration-dependent and depends on the presence of a full agonist.



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Caption: Conceptual model of **AL-3138**'s dual partial agonist and antagonist activity.

Experimental Protocols

The characterization of **AL-3138** relies on two key in vitro pharmacology assays: a functional assay to measure second messenger production (phosphoinositide turnover) and a binding assay to determine affinity for the receptor.^[1]

Protocol: FP Receptor-Mediated Phosphoinositide (PI) Turnover Assay

This protocol is a synthesized representation based on the methodology described by Sharif et al., 2000, for A7r5 cells.

Objective: To quantify the ability of **AL-3138** to stimulate (agonist) or inhibit (antagonist) the production of inositol phosphates (IPs) via the FP receptor.

Materials:

- A7r5 cells
- Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
- [^3H]myo-inositol radiolabel
- Inositol-free DMEM
- Lithium Chloride (LiCl) solution
- Test compounds: **AL-3138**, fluprostenol (full agonist)
- Trichloroacetic acid (TCA)
- Dowex AG1-X8 anion-exchange resin
- Scintillation cocktail and counter

Methodology:

- Cell Culture and Labeling:
 - Culture A7r5 cells in 24-well plates until confluent.
 - Replace the medium with inositol-free DMEM containing 1% dialyzed FBS and [^3H]myo-inositol (e.g., 0.5 $\mu\text{Ci/mL}$).
 - Incubate for 48-72 hours to allow for the incorporation of the radiolabel into membrane phosphoinositides.
- Agonist Assay:
 - Wash the labeled cells with a buffer (e.g., Krebs-Henseleit).

- Pre-incubate the cells with buffer containing 10 mM LiCl for 15 minutes. LiCl inhibits inositol monophosphatase, causing IPs to accumulate.
- Add varying concentrations of **AL-3138** to the wells.
- Incubate for 45 minutes at 37°C.
- Antagonist Assay:
 - Following the pre-incubation with LiCl, add varying concentrations of the antagonist (**AL-3138**).
 - Incubate for 15-30 minutes.
 - Add a fixed concentration of a full agonist (e.g., fluprostenol at its EC80) to the wells.
 - Incubate for an additional 45 minutes at 37°C.
- Extraction and Quantification:
 - Terminate the reaction by aspirating the medium and adding ice-cold 5% TCA.
 - Incubate on ice for 30 minutes to precipitate macromolecules.
 - Collect the TCA-soluble supernatant containing the [³H]-IPs.
 - Apply the supernatant to Dowex anion-exchange columns to separate [³H]-IPs from free [³H]myo-inositol.
 - Elute the total [³H]-IPs with a high molarity salt solution (e.g., 1 M ammonium formate).
 - Measure the radioactivity of the eluate using a liquid scintillation counter.
- Data Analysis:
 - For agonist activity, plot radioactivity (counts per minute) against the log concentration of **AL-3138** to determine EC50 and Emax values using non-linear regression.

- For antagonist activity, plot the response to the full agonist against the log concentration of **AL-3138** to determine the inhibitor potency (K_i or K_b) using the Cheng-Prusoff equation or Schild analysis.

Protocol: [^3H]PGF 2α Competitive Receptor Binding Assay

Objective: To determine the binding affinity (IC_{50}) of **AL-3138** for the FP receptor by measuring its ability to compete with a radiolabeled ligand.

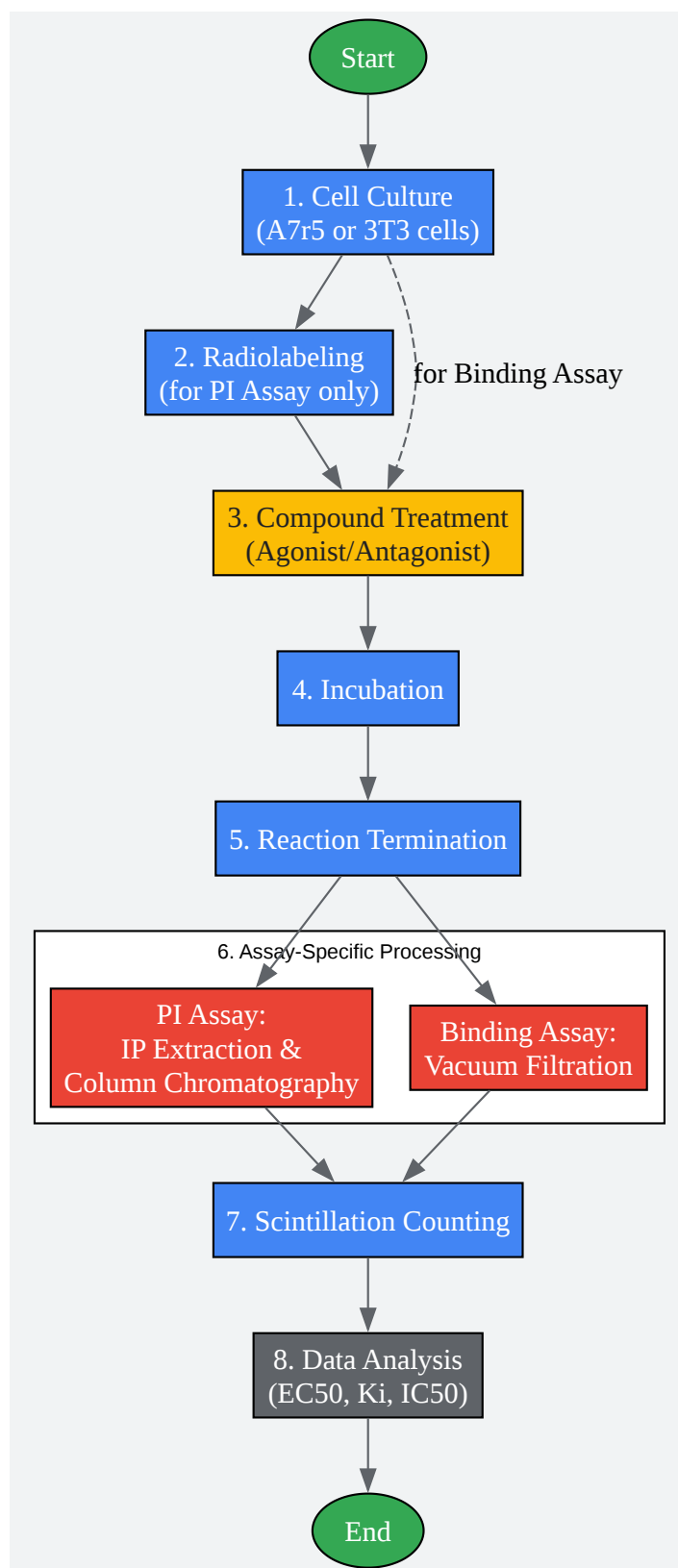
Materials:

- Cell membrane preparation from a source rich in FP receptors (e.g., bovine corpora lutea, or cells overexpressing the receptor).
- [^3H]PGF 2α radioligand.
- Unlabeled PGF 2α (for determining non-specific binding).
- Test compound: **AL-3138**.
- Binding buffer (e.g., Tris-HCl with MgCl_2).
- Glass fiber filters.
- Filtration manifold.
- Scintillation counter.

Methodology:

- Assay Setup:
 - In assay tubes, combine the cell membrane preparation, a fixed concentration of [^3H]PGF 2α (typically at or below its K_d value), and binding buffer.
 - For Total Binding wells, add buffer only.

- For Non-Specific Binding wells, add a high concentration of unlabeled PGF2 α (e.g., 10 μ M).
- For Competition wells, add varying concentrations of **AL-3138**.
- Incubation:
 - Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
- Separation of Bound and Free Ligand:
 - Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.
 - Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.
- Quantification:
 - Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate Specific Binding = Total Binding - Non-Specific Binding.
 - Plot the percentage of specific binding against the log concentration of **AL-3138**.
 - Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of **AL-3138** that inhibits 50% of the specific binding of [³H]PGF2 α .



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Caption: General experimental workflow for in vitro characterization of **AL-3138**.

Conclusion and Therapeutic Relevance

AL-3138 is a well-characterized, selective FP receptor antagonist that serves as a critical tool for pharmacological research.[1] While FP receptor agonists are established therapeutics for glaucoma, the therapeutic potential of FP antagonists is an area of active investigation. By blocking the FP receptor, antagonists could potentially treat conditions where PGF2 α is pathologically elevated, such as in preterm labor, endometriosis, and certain inflammatory or fibrotic diseases. The detailed pharmacological profile of **AL-3138** provides a benchmark for the development of new, more potent, and selective FP receptor antagonists with improved pharmacokinetic properties suitable for clinical development.

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References

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